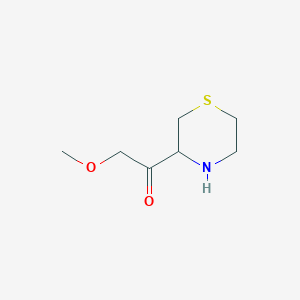

2-Methoxy-1-(thiomorpholin-3-yl)ethan-1-one

Description

2-Methoxy-1-(thiomorpholin-3-yl)ethan-1-one is a ketone derivative featuring a thiomorpholin ring (a sulfur-containing heterocycle) and a methoxy group. Thiomorpholine derivatives are known for their roles in medicinal chemistry due to their electronic and steric effects, which influence reactivity and bioactivity .

Properties

Molecular Formula |

C7H13NO2S |

|---|---|

Molecular Weight |

175.25 g/mol |

IUPAC Name |

2-methoxy-1-thiomorpholin-3-ylethanone |

InChI |

InChI=1S/C7H13NO2S/c1-10-4-7(9)6-5-11-3-2-8-6/h6,8H,2-5H2,1H3 |

InChI Key |

HBGWGJAXVPXELL-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)C1CSCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(thiomorpholin-3-yl)ethan-1-one typically involves the reaction of thiomorpholine with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for 2-Methoxy-1-(thiomorpholin-3-yl)ethan-1-one are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(thiomorpholin-3-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 2-Methoxy-1-(thiomorpholin-3-yl)ethan-1-one:

Basic Information

2-Methoxy-1-(thiomorpholin-3-yl)ethan-1-one is a chemical compound with the molecular formula C7H13NO2S . It has a molecular weight of 175.25 g/mol .

Properties

Computed properties of the compound include :

- XLogP3-AA: -0.1

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 4

- Rotatable Bond Count: 3

- Topological Polar Surface Area: 63.6 Ų

- Heavy Atom Count: 11

- Formal Charge: 0

- Complexity: 140

- Isotope Atom Count: 0

- Defined Atom Stereocenter Count: 0

- Undefined Atom Stereocenter Count: 1

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- Covalently-Bonded Unit Count: 1

- Compound Is Canonicalized: Yes

Applications

While the search results do not provide specific applications for 2-Methoxy-1-(thiomorpholin-3-yl)ethan-1-one, they do offer information on similar compounds and related research areas:

- Building block in organic synthesis: 1-(Thiomorpholin-3-yl)propan-2-one, a similar compound, is used as a building block in the synthesis of complex organic molecules.

- Potential bioactive compound: 1-(Thiomorpholin-3-yl)propan-2-one is investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

- Drug development: 1-(Thiomorpholin-3-yl)propan-2-one is explored for potential use in drug development, particularly in the design of novel therapeutic agents.

- Production of specialty chemicals: 1-(Thiomorpholin-3-yl)propan-2-one is utilized in the production of specialty chemicals and materials.

- Inhibitor of c-KIT kinase: Some compounds with related structural features have been found to inhibit c-KIT kinase, which is relevant in treating diseases such as cancer .

- Treatment of cancer: Some compounds are useful in treating diseases such as cancer .

- Gastrointestinal stromal tumors: C-KIT mutations play a role in gastrointestinal stromal tumors .

- CO oxidation: Thiomorpholine derivatives can be used as a catalyst for CO oxidation.

- Design of novel therapeutic agents: Thiomorpholine derivatives are used in the design of novel therapeutic agents.

Related Compounds

Several related compounds are mentioned in the search results:

- 1-(Thiomorpholin-4-yl)propan-1-one

- 3-Chloro-1-thiomorpholin-4-yl-propan-1-one

- Thiophene-linked 1,2,4-triazoles

Safety and Hazards

No specific safety or hazard information is available in the search results for 2-Methoxy-1-(thiomorpholin-3-yl)ethan-1-one.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(thiomorpholin-3-yl)ethan-1-one involves its interaction with various molecular targets. The sulfur atom in the thiomorpholine ring can form bonds with metal ions, which may influence enzyme activity or other biochemical pathways. Additionally, the methoxy and carbonyl groups can participate in hydrogen bonding and other interactions that affect the compound’s biological activity .

Comparison with Similar Compounds

Key Observations :

- Synthetic Routes: Most analogs are synthesized via nucleophilic substitution (e.g., thiols or amines reacting with 2-bromo-1-arylethanones under basic conditions) . The thiomorpholin derivative likely follows a similar pathway.

- Yields : Yields range from 52% to 73%, influenced by steric and electronic effects of substituents. For example, bulky thiomorpholin may reduce yields compared to smaller groups like methylthio .

Physicochemical Properties

Key Observations :

- Electronic Effects : Nitro groups (e.g., in ) enhance electrophilicity at the carbonyl, while thiomorpholin’s sulfur atoms may increase nucleophilicity or metal-binding capacity .

- Stability : Methoxy and nitro-substituted derivatives exhibit good stability, whereas hydroxylated analogs may require protection during synthesis .

Key Observations :

- AChE Inhibition: Thioether-linked analogs (e.g., ) demonstrate nanomolar potency, suggesting that the thiomorpholin derivative could exhibit similar activity if optimized.

- Antimicrobial Potential: Morpholine and thiophene-containing analogs (e.g., ) imply that electronic modifications can tailor bioactivity.

Biological Activity

2-Methoxy-1-(thiomorpholin-3-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Methoxy-1-(thiomorpholin-3-yl)ethan-1-one is , with a molecular weight of approximately 159.25 g/mol. The compound contains a methoxy group, a thiomorpholine ring, and a ketone functional group, which contribute to its solubility and reactivity in biological systems.

Pharmacological Effects

Research indicates that compounds similar to 2-Methoxy-1-(thiomorpholin-3-yl)ethan-1-one exhibit a variety of pharmacological effects, including:

- Antimicrobial Activity : Compounds with morpholine or thiomorpholine structures have shown efficacy against various bacterial strains, suggesting potential use as antibacterial agents.

- Anti-inflammatory Properties : Some derivatives have been studied for their ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

- CNS Activity : The ability of morpholine derivatives to cross the blood-brain barrier positions them as potential treatments for neurological disorders.

The biological activity of 2-Methoxy-1-(thiomorpholin-3-yl)ethan-1-one is likely mediated through interactions with specific biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : Interactions with neurotransmitter receptors may account for potential CNS effects.

Case Studies and Research Findings

Several studies highlight the biological activity of related compounds:

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| 2-Methoxy-1-(morpholin-3-yl)ethan-1-one | Antimicrobial | |

| 4-Methylmorpholine | Anti-cancer | |

| Thiomorpholine derivatives | Anti-inflammatory |

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of thiomorpholine derivatives, 2-Methoxy-1-(thiomorpholin-3-yl)ethan-1-one demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL, indicating moderate antibacterial activity .

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of morpholine derivatives. The results indicated that compounds similar to 2-Methoxy-1-(thiomorpholin-3-yl)ethan-1-one could inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.